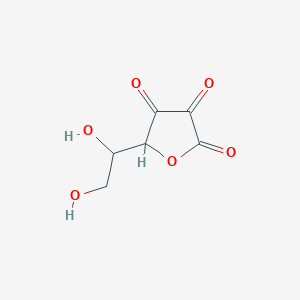

5-(1,2-Dihydroxyethyl)oxolane-2,3,4-trione

Description

Contextualization within Oxocarbons, Furanones, and Relevant Heterocyclic Systems

5-(1,2-Dihydroxyethyl)oxolane-2,3,4-trione is a complex organic molecule that can be classified within several key chemical groups. Its core structure is a five-membered heterocyclic ring containing one oxygen atom, which categorizes it as an oxolane. fishersci.comwikipedia.org The presence of a ketone group on the carbon atom adjacent to the ring's oxygen atom also places it within the furanone family, specifically as a gamma-butyrolactone (B3396035) derivative. foodb.ca

The systematic IUPAC name, (5R)-5-[(1S)-1,2-Dihydroxyethyl]oxolane-2,3,4-trione, describes a structure featuring three ketone (oxo) groups on the oxolane ring, making it a trione (B1666649). wikipedia.org This tricarbonyl arrangement technically aligns it with the class of compounds known as oxocarbons, which are organic compounds consisting solely of carbon and oxygen atoms in their core cyclic structure. Although the side chain of DHA contains hydrogen, the reactive trione moiety on the oxolane ring is of central importance to its chemistry. The molecule belongs to the broader category of organoheterocyclic compounds. foodb.ca

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₆H₆O₆ | nih.govsigmaaldrich.com |

| Molar Mass | 174.11 g/mol | wikipedia.orgsigmaaldrich.comnih.gov |

| IUPAC Name | (5R)-5-[(1S)-1,2-Dihydroxyethyl]oxolane-2,3,4-trione | wikipedia.org |

| CAS Number | 490-83-5 | wikipedia.orgsigmaaldrich.com |

| Appearance | Orange Solid / Powder | chemicalbook.comsigmaaldrich.com |

| Melting Point | 228 °C (decomposes) | chemicalbook.comsigmaaldrich.com |

| Water Solubility | Soluble | foodb.ca |

| Storage Temperature | −20°C | sigmaaldrich.com |

Historical Perspective on the Chemical Characterization of Dehydroascorbic Acid

The history of Dehydroascorbic Acid is intrinsically linked to that of ascorbic acid. It was identified as the first stable oxidation product of ascorbic acid, a reversible two-electron transfer process. acs.orgresearchgate.net Early chemical understanding, often perpetuated in textbooks, depicted DHA as a simple, planar 1,2,3-tricarbonyl structure. wikipedia.orgacs.org However, this representation is misleading as such a highly electrophilic structure is too unstable to exist for more than a few milliseconds in an aqueous solution and is inconsistent with the compound's colorless appearance in solution. wikipedia.orgacs.org

Over the last few decades, advanced spectroscopic studies, particularly ¹H and ¹³C Nuclear Magnetic Resonance (NMR), have revealed a more complex and accurate structural reality. acs.orgscispace.com In aqueous solutions, DHA predominantly exists as a bicyclic hydrated monomer, specifically 3,6-anhydro-L-xylo-hexalono-1,4-lactone hydrate (B1144303). acs.orgoup.com This structure arises from a rapid intramolecular hemiketal formation between the hydroxyl group on carbon 6 and the carbonyl group on carbon 3, along with hydration of the carbon 2 carbonyl. wikipedia.orgoup.com

Furthermore, in its solid, crystalline state, DHA exists as a stable pentacyclic dimer. wikipedia.orgsigmaaldrich.com When dissolved in water or other solvents, this dimer converts to the monomeric form. acs.orgscispace.com In aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), an equilibrium is established between a symmetric and an asymmetric dimer. scispace.com The elucidation of these various structural forms has been a crucial step in understanding the true chemical behavior of DHA beyond its simplistic tricarbonyl representation. acs.org

Table 2: Structural Forms of Dehydroascorbic Acid in Different Environments

| Environment | Predominant Structural Form | Key Features | Source |

|---|---|---|---|

| Solid / Crystalline | Pentacyclic Dimer | Stable crystalline form. | wikipedia.orgsigmaaldrich.com |

| Aqueous Solution (e.g., Water) | Bicyclic Hydrated Monomer | Result of intramolecular hemiketal formation and hydration. The most common form under biological conditions. | wikipedia.orgacs.orgoup.com |

| Aprotic Polar Solvents (e.g., DMSO, DMF) | Equilibrium of Symmetric and Asymmetric Dimers | The original dimer rearranges into two anomeric forms in solution. | scispace.com |

Significance of the Oxolane-Trione Moiety in Contemporary Organic and Bio-Organic Chemistry

The reactivity of the oxolane-trione moiety is central to DHA's chemical and biological significance. Although stabilized by hydration and hemiketal formation, the carbonyl groups remain reactive centers. wikipedia.orgacs.org A key reaction is the irreversible hydrolysis of the lactone bond, which opens the ring to form 2,3-diketogulonic acid. researchgate.netdrugbank.com This degradation is a critical factor in the instability of DHA, especially at neutral or alkaline pH, though it is more stable in acidic conditions (pH 2-4). acs.orgresearchgate.net

In bio-organic chemistry, the oxolane-trione structure is crucial for its interaction with biological systems. Structurally similar to glucose, DHA is transported into cells via glucose transporters (GLUTs), a mechanism particularly important for cells that lack specific ascorbic acid transporters. wikipedia.orgtaylorandfrancis.comresearchgate.net Once inside the cell, it is rapidly reduced back to ascorbic acid by enzymes and compounds like glutathione (B108866), effectively "trapping" and recycling Vitamin C. wikipedia.orgresearchgate.net

The electrophilic nature of the carbonyl groups also allows DHA to react with nucleophiles, such as the amino groups in amino acids and proteins. It readily forms Schiff bases and can participate in Strecker reactions with amino acids. acs.org This reactivity is also implicated in the formation of advanced glycation end products (AGEs), which are associated with various cellular and disease processes. ebi.ac.ukijournals.cn In synthetic organic chemistry, DHA can be used as a starting material for creating other complex molecules, such as pyrano[3,4-b]indole derivatives. sigmaaldrich.com

Research Gaps and Future Directions in the Academic Study of this compound

Despite decades of research, significant questions and research gaps concerning DHA remain. nih.gov A primary area for future investigation is the full elucidation of its biological activities that are distinct from its role as a precursor to ascorbic acid. Some studies suggest DHA may have unique neuroprotective and antiviral effects, but the precise mechanisms of action are still being explored and require further clarification. drugbank.com

The complex chemistry of DHA in aqueous solution presents another frontier. While the major hydrated bicyclic form is known, minor equilibrium species, including dehydrated and open-chain forms, are thought to exist but are difficult to detect and characterize with current NMR spectroscopy. acs.org A deeper understanding of the kinetics and thermodynamics of the interconversion between the dimeric and monomeric forms, as well as their subsequent hydration and degradation pathways, is needed. researchgate.netscispace.com

Finally, the downstream effects of DHA and its degradation products, such as 2,3-diketogulonic acid, are not fully understood. nih.govijournals.cn Research into how these compounds interact with cellular components and influence signaling pathways could reveal new biological roles and consequences of ascorbic acid oxidation. nih.gov Continued development of analytical methods, such as advanced mass spectrometry and hyperpolarized ¹³C NMR, will be crucial for probing the transient nature and complex reactivity of DHA in both chemical and biological systems. researchgate.netacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(1,2-dihydroxyethyl)oxolane-2,3,4-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJKKFFYIZUCET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=O)C(=O)C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862023 | |

| Record name | 5-(1,2-Dihydroxyethyl)oxolane-2,3,4-trione (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7723-73-1 | |

| Record name | NSC240736 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Strategies and Chemical Transformations of 5 1,2 Dihydroxyethyl Oxolane 2,3,4 Trione

Biosynthetic Pathways Leading to 5-(1,2-Dihydroxyethyl)oxolane-2,3,4-trione and Related Furanones

The primary biosynthetic route to this compound in biological systems is the oxidation of L-ascorbic acid. This transformation can occur both enzymatically and non-enzymatically. researchgate.netnih.gov In plants and animals, ascorbic acid is a crucial antioxidant, and its oxidation to DHA is a key step in its metabolic pathway. nih.govnih.govresearchgate.net

Enzymatic Oxidation: Ascorbate (B8700270) oxidase, a copper-containing enzyme found in plants, catalyzes the oxidation of L-ascorbic acid to the ascorbate free radical, which then disproportionates to L-ascorbic acid and dehydroascorbic acid. researchgate.net Another key enzyme is ascorbate peroxidase, which utilizes ascorbate as a reducing substrate to detoxify hydrogen peroxide, also leading to the formation of the ascorbate radical and subsequently DHA. mdpi.com

Non-Enzymatic Oxidation: L-ascorbic acid can be oxidized by various reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide, to form DHA. nih.gov This non-enzymatic oxidation is a crucial aspect of the antioxidant function of vitamin C. The presence of metal ions, such as copper, can also catalyze the oxidation of ascorbic acid by molecular oxygen. wikipedia.org

The biosynthesis of other related furanones often involves pathways starting from carbohydrates. For instance, some furanones are produced during the Maillard reaction between sugars and amino acids upon heating.

Laboratory Synthesis and Isolation Methods for this compound

In the laboratory, this compound is typically synthesized by the controlled oxidation of L-ascorbic acid. A variety of oxidizing agents and conditions have been employed for this purpose.

Common Oxidation Methods:

Air Oxidation with Charcoal: A widely used method involves bubbling air or oxygen through a solution of L-ascorbic acid in a solvent like ethanol, in the presence of activated charcoal as a catalyst. rsc.org

Hydrogen Peroxide: Oxidation of L-ascorbic acid with hydrogen peroxide is another effective method for the preparation of DHA. nih.gov

Iodine: Iodine can be used as a stoichiometric oxidant to convert L-ascorbic acid to DHA.

Other Reagents: Other oxidizing agents such as N-bromosuccinimide and potassium iodate (B108269) have also been utilized. sielc.com

Isolation and Purification: Following the oxidation, DHA is often isolated from the reaction mixture through crystallization. researchgate.net Purification can also be achieved using chromatographic techniques, such as high-performance liquid chromatography (HPLC). sielc.comnih.govnih.gov The stability of DHA is a critical factor during its isolation and storage, as it is prone to irreversible hydrolysis to 2,3-diketo-L-gulonic acid, especially in aqueous solutions at neutral or alkaline pH. nih.gov

| Oxidizing Agent | Solvent | Catalyst | Notes |

| Air/Oxygen | Ethanol | Activated Charcoal | A common and efficient method. |

| Hydrogen Peroxide | Aqueous buffer | None | Reaction conditions need to be controlled to avoid over-oxidation. |

| Iodine | Aqueous solution | None | A stoichiometric oxidation method. |

| Potassium Iodate | Aqueous solution | None | Used for the preparation of 2,3-diketo-L-gulonic acid from ascorbic acid, with DHA as an intermediate. sielc.com |

Derivatization and Analog Synthesis from the this compound Scaffold

The scaffold of this compound offers multiple reactive sites, including the carbonyl groups and the dihydroxyethyl side chain, allowing for a variety of chemical modifications to synthesize derivatives and analogs with potentially altered biological activities or physicochemical properties.

The synthesis of esters of ascorbic acid, which can then be oxidized to the corresponding DHA esters, is a common strategy to enhance lipophilicity. For example, 3-O-ethyl-L-ascorbyl-6-ferulate and 3-O-ethyl-L-ascorbyl-6-palmitate have been synthesized enzymatically. mdpi.com These lipophilic derivatives may have improved cell membrane permeability.

Furthermore, the carbonyl groups of DHA are reactive towards nucleophiles. For instance, they can react with amines to form Schiff bases. This reactivity can be exploited for the synthesis of various heterocyclic systems.

Stereoselective Synthesis of this compound and its Isomers

The stereochemistry of the dihydroxyethyl side chain in this compound is crucial for its biological activity. The stereoselective synthesis of furanones, including those with chiral side chains, has been an area of active research.

One approach to achieve stereocontrol at the C5 position of the furanone ring involves the use of chiral auxiliaries. For instance, the reaction of mucochloric or mucobromic acids with chiral alcohols like l-menthol (B7771125) and l-borneol can produce 5-alkoxy-2(5H)-furanones as a mixture of diastereomers, which can then be separated. mdpi.com

Another strategy involves the stereocontrolled synthesis of the side chain prior to the formation of the furanone ring. For example, a stereocontrolled synthesis of a cholestane (B1235564) tetraol was achieved from a furan (B31954) derivative of pregnanolone, demonstrating the ability to control the stereochemistry of a side chain attached to a furan ring. rsc.org While not directly applied to DHA, these methodologies provide a foundation for the development of stereoselective syntheses of its isomers.

Functional Group Interconversions and Modifications of the Dihydroxyethyl Moiety

The 1,2-dihydroxyethyl (vicinal diol) side chain of this compound is susceptible to various chemical transformations.

A characteristic reaction of vicinal diols is their oxidative cleavage. youtube.com Treatment with reagents like sodium periodate (B1199274) (NaIO₄) can cleave the carbon-carbon bond between the two hydroxyl-bearing carbons, leading to the formation of two carbonyl groups. In the case of DHA, this would result in the cleavage of the side chain.

The hydroxyl groups of the dihydroxyethyl moiety can also undergo typical alcohol reactions such as esterification and etherification, provided that the other reactive sites in the molecule are appropriately protected. Selective protection of the different hydroxyl groups in ascorbic acid is a well-established strategy in its chemistry and can be applied to its oxidized form, DHA, to allow for specific modifications of the side chain. For instance, the primary hydroxyl group at C6 is generally more reactive than the secondary hydroxyl at C5, allowing for selective reactions at this position.

Advanced Structural and Spectroscopic Characterization of 5 1,2 Dihydroxyethyl Oxolane 2,3,4 Trione

Detailed NMR Spectroscopic Analysis of 5-(1,2-Dihydroxyethyl)oxolane-2,3,4-trione in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the intricate structural dynamics of this compound. In the solid state, crystalline DHA exists as a stable, symmetric pentacyclic dimer. scispace.comwikipedia.org This dimeric structure gives rise to a relatively simple ¹³C NMR spectrum with six distinct peaks, as expected from a molecule with twofold symmetry. scispace.com

However, in solution, the NMR spectra become significantly more complex, indicating the presence of multiple species in equilibrium. scispace.com When dissolved in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), the symmetric dimer is unstable and equilibrates with an asymmetric anomeric dimer. scispace.com The standard molar free energy difference between these two dimeric forms has been determined to be approximately 3.0 ± 0.5 kJ mol⁻¹ in favor of the asymmetric anomer. scispace.com

In aqueous solutions, both dimeric forms react with water to yield a monomeric species. scispace.com This process is confirmed by the appearance of a new, simple six-peak ¹³C NMR spectrum, which has been ascribed to a bicyclic hydrated monomer. scispace.comnih.gov Hyperpolarized ¹³C NMR studies have also been conducted, determining the spin-lattice relaxation time (T₁) for the [1-¹³C]-DHA nucleus to be 20.5 ± 0.9 seconds at 9.4 T, which is valuable for in vivo imaging studies. acs.org

Table 1: NMR Spectroscopic Observations of this compound Forms

| State/Solvent | Predominant Form(s) | NMR Spectral Characteristics | Reference(s) |

| Solid (Crystalline) | Symmetric Dimer | Simple ¹³C NMR spectrum (6 peaks) | scispace.com |

| Solution (DMF, DMSO) | Equilibrium of Symmetric and Asymmetric Dimers | Complex ¹³C NMR spectrum (initially 18+ peaks observed), showing an equilibrium between two different dimeric species. | scispace.com |

| Solution (Water) | Bicyclic Hydrated Monomer | Simple ¹³C NMR spectrum (6 peaks), distinct from the dimeric forms. | scispace.comnih.gov |

| Hyperpolarized | [1-¹³C]-DHA | T₁ relaxation time of 20.5 ± 0.9 s at 9.4 T. | acs.org |

The structure of this compound is not a simple trione (B1666649) in most environments. Spectroscopic studies reveal that it undergoes rapid intramolecular hemiketalization and hydration. wikipedia.org In aqueous solution, the predominant species is a hydrated bicyclic hemiketal. wikipedia.orgnih.gov This structure results from the formation of a hemiketal linkage between the hydroxyl group on carbon 6 (of the side chain) and the C3-carbonyl group, followed by the hydration of the C2-carbonyl. wikipedia.orgnih.gov

The monocyclic trione form, which is the immediate product of ascorbic acid oxidation, is highly unstable and has not been directly observed by NMR in solution. nih.gov The formation of the stable bicyclic hydrate (B1144303) is a key feature of its chemistry. nih.gov

In addition to the hydrated monomer, dimeric forms of DHA are also present, particularly in freshly prepared solutions at low pH. researchgate.netscilit.com Liquid chromatography-mass spectrometry (LC/MS) studies have shown that at pH values below 4, relatively stable hydrated dimeric species can be detected as intermediates. researchgate.net As the pH increases above 5, these dimers are not observed, and only the hydrated monomer and its subsequent degradation product, 2,3-diketogulonic acid, are found. researchgate.net

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in performing detailed conformational analysis. mdpi.com While specific NOESY studies on DHA are not broadly detailed in foundational literature, the principles of the technique are directly applicable to understanding its solution-state structure.

NOESY experiments detect through-space interactions between protons that are in close proximity, allowing for the determination of internuclear distances. mdpi.com This information is critical for establishing the preferred three-dimensional structure or conformation of a molecule in solution. nih.gov For this compound, NOESY could be used to:

Determine the specific ring puckering of the furanose core in the bicyclic hydrated monomer.

Elucidate the preferred rotational conformation (rotamers) of the dihydroxyethyl side chain relative to the ring.

Distinguish between the different spatial arrangements in the symmetric and asymmetric dimers found in non-aqueous solvents.

Mass Spectrometry for High-Resolution Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a cornerstone for identifying the various forms of this compound and elucidating their fragmentation pathways. researchgate.netnih.gov High-resolution mass spectrometry provides precise mass data, allowing for the unambiguous identification of different species in a complex mixture.

LC/MS and tandem mass spectrometry (LC/MS/MS) analyses of DHA solutions have successfully characterized several key species. researchgate.netscilit.com These include the unhydrated monomeric form (with a mass-to-charge ratio, m/z, of 173), the hydrated bicyclic hemiketal (m/z 209), and various dimeric forms. researchgate.net

Fragmentation analysis using MS/MS reveals common structural motifs. A significant finding is that upon fragmentation, many of the different monomeric and dimeric precursor ions yield a common product ion with an m/z of 143. researchgate.net This fragment corresponds to the loss of the side chain and water, resulting in the (5R)-hydroxymethyl-2,3,4(5H)-furantrione structure. researchgate.net Electron-impact mass spectrometry studies suggest that a primary fragmentation pathway involves the cleavage of the C4–C5 bond, which detaches the side chain. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for Key DHA-Related Species

| Species | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Technique(s) | Reference(s) |

| Monomer (anhydrous) | 173 | 143 | LC/MS, LC/MS/MS | researchgate.net |

| Hydrated Bicyclic Hemiketal (monomer) | 209 | 143 | LC/MS, LC/MS/MS | researchgate.net |

| 2,3-Diketogulonic acid | 191 (M-H)⁻ | - | UHPLC-QqQ-MS/MS | nih.gov |

| (5R)-hydroxymethyl-2,3,4(5H)-furantrione | - | 143 | LC/MS/MS | researchgate.net |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification of this compound

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. These two techniques are complementary; IR spectroscopy measures the absorption of infrared radiation due to changes in a molecule's dipole moment during a vibration, while Raman spectroscopy measures the inelastic scattering of light resulting from changes in polarizability. nih.gov

The structure of this compound and its hydrated forms contains several key functional groups that can be identified using these methods. masterorganicchemistry.com

Carbonyl (C=O) groups: The trione structure theoretically contains three carbonyl groups. In its hydrated form, some of these are modified, but strong C=O stretching vibrations are still expected in the IR and Raman spectra, typically in the region of 1700-1800 cm⁻¹.

Hydroxyl (-OH) groups: The dihydroxyethyl side chain and the hydrated gem-diol at C2 contribute hydroxyl groups. These give rise to broad O-H stretching bands in the high-frequency region of the IR spectrum (around 3200-3600 cm⁻¹) and C-O stretching bands at lower frequencies.

Lactone (cyclic ester) group: The furanose ring is a lactone. This functional group is characterized by a high-frequency C=O stretching band (often ~1770 cm⁻¹) and C-O-C stretching vibrations. nih.gov

The analysis of FT-IR and FT-Raman spectra allows for a comprehensive fingerprint of the molecule, confirming the presence of these functional groups and providing insight into intermolecular interactions like hydrogen bonding. nih.govresearchgate.net

Table 3: Key Functional Groups in DHA and Their Expected Vibrational Bands

| Functional Group | Type of Vibration | Typical Wavenumber Range (cm⁻¹) | Spectroscopy |

| Carbonyl (Ketone/Lactone) | C=O Stretch | 1700 - 1800 | IR, Raman |

| Hydroxyl (Alcohol/gem-diol) | O-H Stretch (H-bonded) | 3200 - 3600 (broad) | IR |

| Hydroxyl (Alcohol) | C-O Stretch | 1050 - 1260 | IR |

| Ether (Lactone Ring) | C-O-C Stretch | 1000 - 1300 | IR |

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, crystallographic studies have been crucial in establishing its structure in the solid state.

The analysis reveals that when crystallized from solution, DHA does not exist as a monomer. Instead, it forms a well-defined pentacyclic dimer. scispace.comwikipedia.org This dimeric structure possesses a twofold axis of symmetry, meaning the two monomeric units that form the dimer are identical and related by a 180-degree rotation. scispace.com This solid-state structure is significantly different from the hydrated monomeric form that predominates in aqueous solutions, highlighting the profound influence of the physical state on the molecule's structure.

While crystallographic data for enzymes that bind DHA, such as dehydroascorbate reductase, are available, these describe the protein's structure and not that of the small molecule substrate itself. nih.govkopri.re.krresearchgate.net The key finding from direct crystallographic analysis of the compound is the confirmation of its dimeric nature in the solid phase. scispace.comwikipedia.org

Chiroptical Spectroscopy (ECD, ORD) for Absolute Configuration Assignment of this compound

Chiroptical spectroscopy, which includes Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), is a set of techniques used to investigate the stereochemistry of chiral molecules. These methods are particularly powerful for the assignment of absolute configuration. mdpi.com

This compound is a chiral molecule, with the biologically relevant form being (5R)-5-[(1S)-1,2-Dihydroxyethyl]oxolane-2,3,4-trione. wikipedia.org ECD and ORD spectroscopy can be used to verify this absolute configuration. The standard procedure involves the following steps:

An experimental ECD or ORD spectrum of the purified compound is measured.

Computational methods, such as time-dependent density functional theory (TDDFT), are used to predict the theoretical ECD and ORD spectra for all possible stereoisomers of the molecule (e.g., the (R,S), (S,R), (R,R), and (S,S) configurations). researchgate.netresearchgate.net

The experimental spectrum is then compared to the calculated spectra. A definitive match between the experimental curve and one of the theoretical curves allows for the unambiguous assignment of the molecule's absolute configuration. researchgate.net

This combination of experimental chiroptical measurements and theoretical calculations provides a reliable and non-destructive method for confirming the absolute stereochemistry of complex natural products like this compound. mdpi.com

Theoretical and Computational Chemistry of 5 1,2 Dihydroxyethyl Oxolane 2,3,4 Trione

Quantum Chemical Studies on Electronic Structure and Stability of 5-(1,2-Dihydroxyethyl)oxolane-2,3,4-trione and its Tautomers

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been crucial in elucidating the true structure and stability of dehydroascorbic acid (DHA). While often depicted as a simple 1,2,3-tricarbonyl species for educational purposes, this form is highly electrophilic and energetically unstable in aqueous solutions. researchgate.netacs.org Theoretical calculations have confirmed that the molecule rapidly undergoes intramolecular hemiketalization. researchgate.netwikipedia.org

The most stable and predominant form of DHA in solution is a hydrated bicyclic structure, specifically 3,6-anhydro-L-xylo-hexalono-1,4-lactone hydrate (B1144303). acs.org This finding from theoretical models is corroborated by experimental NMR data. acs.org The formation of this five-membered ring hemiketal between the C6 hydroxyl group and the C3 carbonyl group, along with hydration at the C2 carbonyl, results in a significantly more stable molecule. researchgate.netwikipedia.org

Theoretical investigations into the tautomerism of related ascorbic acid stereoisomers have shown that tautomerization and subsequent degradation are key factors in their instability in solution, a principle that extends to DHA. nih.gov DFT calculations on the corrosion inhibition properties of ascorbic acid, ascorbate (B8700270), and DHA have indicated that DHA exhibits the strongest interaction with iron surfaces, a finding attributed to its electronic structure. researchgate.net These computational studies analyze adsorption energies, density of states, and charge transfer to model the molecule's reactivity. researchgate.net

Table 1: Relative Stability of Dehydroascorbic Acid Tautomers This table is illustrative, based on principles from computational studies. Specific energy values can vary based on the theoretical model and phase (gas vs. aqueous).

| Tautomer/Isomer | Common Name/Description | Relative Stability (Calculated) | Key Structural Features |

|---|---|---|---|

| This compound | Anhydrous Monomer | Unstable | Planar tricarbonyl furanose ring |

| 2,2-Dihydroxy-5-(1,2-dihydroxyethyl)oxolane-3,4-dione | Hydrated Monomer | More stable than anhydrous form | Hydrated C2 carbonyl |

| 3,6-Anhydro-L-xylo-hexalono-1,4-lactone hydrate | Bicyclic Hydrated Monomer | Most Stable in Aqueous Solution researchgate.netacs.org | Intramolecular hemiketal (C6-OH to C3=O) |

Molecular Dynamics Simulations for Solution-Phase Conformations and Interactions of this compound

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of DHA in the solution phase, mapping its conformational preferences and interactions with solvent molecules over time. While extensive MD studies specifically on DHA are not broadly published, the principles are well-established from simulations of similar molecules, such as pseudouridine (B1679824) derivatives. nih.gov

For DHA, MD simulations can model the flexibility of the dihydroxyethyl side chain and the puckering of the furanose ring. These simulations are essential for understanding how the molecule explores different conformational states in an aqueous environment. The orientation of the side-chain hydroxyl groups and their ability to form hydrogen bonds with surrounding water molecules are critical determinants of the molecule's solubility and reactivity.

Simulations would also illuminate the stability of the bicyclic hydrated structure by analyzing the hydrogen bond networks between the molecule, the crucial internal water molecule of hydration, and the bulk solvent. The dynamic interplay between different tautomeric forms, although rapid, can be modeled to estimate their relative populations and lifetimes in solution, complementing the static picture provided by quantum chemical calculations.

Computational Modeling of Reaction Mechanisms Involving the Oxolane-Trione System

Computational modeling is instrumental in mapping the complex reaction pathways of DHA degradation. DHA is a branch-point in ascorbate catabolism, capable of undergoing either hydrolysis or oxidation. nih.govnih.gov Kinetic modeling, a form of computational analysis, has been successfully used to simulate the degradation of DHA. nih.govresearchgate.net

Studies have shown that DHA degradation often follows the behavior of an intermediate species that appears and then disappears over time. nih.govresearchgate.net The primary degradation pathways are:

Irreversible Hydrolysis: The lactone ring of DHA is hydrolyzed to form 2,3-dioxo-L-gulonate (also known as 2,3-diketogulonic acid or DKG). acs.orgnih.govdrugbank.com This reaction is a key step in the permanent loss of vitamin C activity.

Oxidation: In the presence of reactive oxygen species (ROS) like H₂O₂, DHA can be oxidized, yielding products such as oxalyl-L-threonate, cyclic oxalyl-L-threonate, and free oxalate (B1200264). nih.govnih.gov

Computational models help to propose and evaluate the stability of reactive intermediates in these pathways. For example, the formation of oxalate and its esters from DHA is thought to proceed through a highly reactive intermediate, proposed as cyclic-2,3-O-oxalyl-L-threonolactone. nih.govresearchgate.net Kinetic models can simulate these consecutive reactions, often as first-order processes, and determine how factors like temperature and oxygen concentration influence the reaction rates and product distribution. nih.gov

In Silico Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Interactions of this compound Analogs

In silico methods, including structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies, are powerful tools for predicting the biological activity of molecules and guiding the design of new analogs. nih.govnih.gov These computational techniques are applied to understand how DHA and its analogs interact with biological targets.

A primary biological interaction of DHA is its transport into cells, predominantly via glucose transporters (GLUTs), particularly GLUT1. wikipedia.org Molecular docking simulations can be employed to model the binding of DHA and its analogs to the active sites of these transporters. Such studies can reveal the key amino acid residues and molecular interactions—such as hydrogen bonds and hydrophobic contacts—that govern binding affinity and transport efficiency.

SAR studies on DHA analogs would involve systematically modifying the molecule's structure in silico and predicting the effect on biological activity. nih.gov For example, modifications to the dihydroxyethyl side chain or the furanose ring could be evaluated for their impact on GLUT1 binding. QSAR models can then take these findings a step further by creating mathematical equations that correlate specific physicochemical properties (descriptors) of the analogs with their predicted activity, such as inhibitory constants (IC₅₀) or binding affinities. nih.govnih.gov While specific QSAR models for DHA analogs are not widely documented, the methodology is frequently applied to inhibitors of various enzymes, providing a clear framework for future research. nih.govnih.gov

Table 3: Illustrative SAR for Dehydroascorbic Acid Analogs This table illustrates the principles of an in silico SAR study by hypothesizing how structural changes might affect biological interactions, such as transport via GLUTs.

| Analog (Modification from DHA) | Predicted Change in Biological Activity (e.g., GLUT Transport) | Rationale (Based on In Silico Modeling) |

|---|---|---|

| Elongation of the side chain | Decreased activity | Steric hindrance within the transporter's binding pocket. |

| Removal of C6-OH group | Significantly decreased activity | Loss of a key hydrogen bond donor essential for recognition and binding. |

| Replacement of C5-OH with a fluorine atom | Variable activity | Altered electronics and hydrogen bonding capacity; potential for increased membrane permeability. |

Reactivity and Reaction Mechanisms of the 5 1,2 Dihydroxyethyl Oxolane 2,3,4 Trione System

Acid-Base Properties and Protonation Effects on the Oxolane-Trione Moiety

Dehydroascorbic acid is stable in acidic solutions but undergoes rapid decomposition in alkaline environments. chemicalbook.com The trione (B1666649) functionality of the oxolane ring is highly electrophilic. wikipedia.org In aqueous solutions, DHA exists predominantly as a bicyclic hemiketal structure, which is the more stable form. wikipedia.orgacs.org The acid-base properties of DHA are crucial to its stability and reactivity. While ascorbic acid has a pKa of 4.2, making it susceptible to deprotonation at physiological pH, DHA's stability is also pH-dependent. nih.gov It is most stable in a pH range of 2-4. acs.org Above pH 5, it primarily exists as the hydrated monomeric dehydroascorbic acid and its degradation product, 2,3-diketogulonic acid. researchgate.net

The protonation state of the molecule significantly influences its reactivity. In acidic media, the protonated forms are more stable, while in neutral to alkaline conditions, deprotonation can lead to subsequent reactions and degradation. chemicalbook.com For instance, the rate of hydrolysis of the lactone ring is highly dependent on the pH of the solution.

Nucleophilic and Electrophilic Reactions of the Trione Functionality

The trione group in 5-(1,2-dihydroxyethyl)oxolane-2,3,4-trione is a key site for both nucleophilic and electrophilic attacks. The carbonyl groups, particularly at the C2 and C3 positions, are highly electrophilic and susceptible to attack by nucleophiles. wikipedia.orgbiu.ac.il

Nucleophilic Reactions:

Reaction with Amines: Dehydroascorbic acid readily reacts with primary aliphatic amines. For example, its reaction with propylamine (B44156) yields a new aminoreductone, 2-deoxy-2-(propylamino)ascorbic acid. acs.org It also forms oxalic acid mono- and diamides as significant degradation products under Maillard reaction conditions. acs.org

Formation of Schiff Bases: The carbonyl groups of DHA can react with amino acids to form Schiff bases. acs.org

Reaction with Thiols: DHA reacts with thiols, such as glutathione (B108866), leading to its reduction back to ascorbic acid. wikipedia.org This reaction is crucial for the in-vivo recycling of vitamin C.

Electrophilic Reactions: While the primary reactivity of the trione functionality is electrophilic in nature due to the electron-withdrawing carbonyl groups, the enolizable nature of the system can also lead to reactions where the molecule acts as a nucleophile. However, the predominant reactions involve nucleophilic attack on the carbonyl carbons.

Ring-Opening and Rearrangement Reactions of the Oxolane Core

The oxolane ring of this compound is susceptible to ring-opening reactions, primarily through the hydrolysis of its lactone bond. This irreversible hydrolysis leads to the formation of 2,3-diketo-L-gulonic acid (DKG). wikipedia.orgdrugbank.com This reaction is a key step in the degradation of DHA and results in the loss of vitamin C activity. nih.gov

The stability of the lactone ring is significantly influenced by pH. In neutral or alkaline solutions, the hydrolysis is accelerated. chemicalbook.com Even in solid form, which exists as a dimer, dissolution in water leads to the monomeric form that can then undergo hydrolysis. acs.orgcaymanchem.com

Under certain conditions, rearrangement reactions can also occur. For instance, in the presence of amines, 3-deoxy-3-(alkylamino)ascorbic acids have been detected, which are typical condensation products of L-ascorbic acid and amines, suggesting a complex reaction cascade that may involve rearrangements. acs.org

Redox Chemistry of this compound (e.g., reduction to ascorbic acid)

The redox chemistry of the this compound/ascorbic acid couple is fundamental to its biological role as an antioxidant. DHA is the two-electron oxidized form of ascorbic acid. acs.org

Reduction to Ascorbic Acid: The reduction of DHA back to ascorbic acid is a vital biological process. This reaction can be facilitated by various reducing agents:

Glutathione (GSH): In biological systems, glutathione is a primary reductant of DHA. wikipedia.org This reaction can occur spontaneously but is also catalyzed by enzymes. nih.govacs.org

Other Thiols: Other thiol-containing compounds can also reduce DHA. wikipedia.org For analytical purposes, reagents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and 2,3-dimercapto-1-propanesulfonic acid (unithiol) are used to quantitatively reduce DHA to ascorbic acid for analysis. nih.gov

Spontaneous Conversion: Interestingly, under neutral or higher pH, dehydroascorbic acid can spontaneously decompose to form ascorbic acid, along with L-erythroascorbic acid. nih.gov

The reversible oxidation of ascorbic acid to DHA and its subsequent reduction back is a key aspect of the vitamin C antioxidant cycle. researchgate.net

Degradation Pathways and Stability Studies of this compound in Aqueous and Non-Aqueous Media

The stability of this compound is a critical factor in its biological activity and chemical handling. In aqueous solutions, DHA is relatively unstable, with its stability being highly dependent on pH and temperature. chemicalbook.comnih.gov

Degradation in Aqueous Media:

Hydrolysis: The primary degradation pathway in aqueous solution is the irreversible hydrolysis of the lactone ring to form 2,3-diketo-L-gulonic acid (DKG). drugbank.comnih.gov This reaction is faster at neutral and alkaline pH.

Oxidative Degradation: In the presence of reactive oxygen species (ROS) like hydrogen peroxide, DHA can be further oxidized. nih.govnih.gov This can lead to the formation of products such as oxalyl-L-threonate, cyclic oxalyl-L-threonate, and free oxalate (B1200264). nih.gov The ratio of hydrolysis to oxidation is influenced by the presence of ROS. nih.gov

Further Degradation of DKG: 2,3-diketo-L-gulonic acid itself can undergo further degradation, including decarboxylation to form compounds like 3,4,5-trihydroxy-2-keto-L-valeraldehyde. researchgate.net

Stability in Non-Aqueous Media: In non-aqueous solvents, the stability of DHA can be significantly different. For example, it is soluble in DMSO. caymanchem.com The reaction of DHA with propylamine has been studied in tetrahydrofuran (B95107) (THF), indicating its reactivity in organic solvents. acs.org Generally, in the absence of water, the hydrolytic degradation pathway is minimized.

Stability Studies: Studies have shown that the stability of DHA is influenced by various factors:

pH: As mentioned, DHA is more stable in acidic conditions (pH 2-4). acs.org

Temperature: Higher temperatures accelerate the degradation of DHA. researchgate.net

Presence of Metal Ions: Metal ions can catalyze the oxidation and degradation of DHA. drugbank.comnih.gov

The following table summarizes the key degradation products of this compound under different conditions.

| Condition | Primary Degradation Pathway | Major Products | Reference |

|---|---|---|---|

| Aqueous solution (neutral/alkaline pH) | Hydrolysis | 2,3-diketo-L-gulonic acid (DKG) | drugbank.comnih.gov |

| Aqueous solution with H2O2 | Oxidation | Oxalyl-L-threonate, cyclic oxalyl-L-threonate, oxalate | nih.gov |

| Reaction with primary amines | Nucleophilic addition/degradation | 2-deoxy-2-(alkylamino)ascorbic acid, oxalic acid amides | acs.org |

Biomolecular Interactions and Biochemical Mechanisms of 5 1,2 Dihydroxyethyl Oxolane 2,3,4 Trione

Molecular Recognition and Binding Studies with Biological Macromolecules (e.g., proteins, enzymes)

Dehydroascorbic acid (DHA) interacts with a variety of biological macromolecules, leading to modulation of their function through both reversible and irreversible binding. These interactions are fundamental to its transport, metabolism, and broader physiological effects.

A primary mode of interaction is with facilitative glucose transporters (GLUTs). Docking studies and functional analysis of human GLUT1 have identified specific amino acid residues within the glucose-binding cavity that are crucial for recognizing and transporting the bicyclic form of DHA. researchgate.netmdpi.com Key residues such as F26, Q161, I164, Q282, Y292, and W412 are shared between the binding sites for glucose and DHA, though the contribution of other residues like N317 differs, indicating distinct, albeit overlapping, recognition sites. mdpi.com

Beyond transporters, DHA has been shown to directly bind to and inhibit the activity of certain enzymes. For instance, DHA directly inhibits IκBα kinase β (IKKβ) activity, and this inhibition is not reversed by the reducing agent dithiothreitol (B142953) (DTT). nih.gov Similarly, DHA causes complete and irreversible inactivation of human hexokinase type I. nih.gov This inactivation is not due to a reversible enzyme-substrate complex but results from the covalent binding of DHA to the enzyme, specifically targeting cysteine residues. nih.gov

DHA can also induce structural modifications in proteins through covalent interactions. It participates in Maillard-type chemistry, which can lead to the crosslinking of proteins, a reaction shown to primarily involve lysine (B10760008) residues. researchgate.net Furthermore, DHA and its degradation products can modify cysteine thiol groups in peptides and proteins, a process known as S-thiolation. nih.gov This can occur directly through the formation of a thiohemiketal intermediate or via thiol exchange reactions with S-glutathionylated or S-homocysteinylated proteins. nih.govacs.org

Table 1: Summary of Dehydroascorbic Acid Interactions with Biological Macromolecules This table is interactive. You can sort and filter the data.

| Interacting Macromolecule | Type of Interaction | Key Residues/Groups Involved | Consequence of Interaction | References |

|---|---|---|---|---|

| Glucose Transporter 1 (GLUT1) | Non-covalent binding and transport | F26, Q161, I164, Q282, Y292, W412, N317 | Cellular uptake of DHA | researchgate.net, mdpi.com |

| Hexokinase Type I | Covalent binding, irreversible inhibition | Cysteine residues | Inactivation of enzyme activity | nih.gov |

| IκBα Kinase β (IKKβ) | Direct binding, inhibition | Not specified | Inhibition of kinase activity, modulation of NF-κB pathway | nih.gov |

| General Proteins | Covalent modification (crosslinking) | Lysine residues | Alteration of protein structure and function | researchgate.net |

| Peptides and Proteins (e.g., Glutaredoxin-1, Hemoglobin) | Covalent modification (S-thiolation) | Cysteine residues | Formation of thiohemiketal adducts, protein S-glutathionylation | nih.gov, acs.org |

Mechanistic Studies of Enzyme-Catalyzed Reduction of 5-(1,2-Dihydroxyethyl)oxolane-2,3,4-trione (e.g., by glutathione-dependent enzymes)

Once transported into the cell, DHA is rapidly reduced back to ascorbic acid. This recycling is vital for maintaining the intracellular pool of the essential antioxidant and enzyme cofactor, ascorbic acid. wikipedia.org The primary intracellular reductant for this process is glutathione (B108866) (GSH). nih.gov The reduction of DHA can occur through both non-enzymatic interaction with GSH and, more efficiently, through enzyme-catalyzed reactions. nih.gov

Several enzymes, collectively known as dehydroascorbate reductases, catalyze the GSH-dependent reduction of DHA. In rat liver, for example, this activity is associated with glutaredoxin and another distinct, novel enzyme. nih.gov The purification and characterization of this latter enzyme revealed its kinetic parameters for both DHA and GSH. nih.gov Studies have also shown that certain vitamin B₁₂ analogs, specifically aquahydroxocobinamide, can catalyze the reduction of DHA by GSH, a reaction not observed with aquacobalamin (B1421323) itself. researchgate.net This process involves the reduction of the cobalt center in the cobinamide, which then facilitates the reduction of DHA. researchgate.net

Table 2: Kinetic Parameters of Purified Glutathione-Dependent Dehydroascorbate Reductase from Rat Liver This table is interactive. You can sort and filter the data.

| Substrate | Apparent Km | Vmax |

|---|---|---|

| Dehydroascorbic Acid | 245 µM | 1.9 µmol/min per mg |

| Glutathione (GSH) | 2.8 mM | 4.5 µmol/min per mg |

Data sourced from Maellaro et al. (1994). nih.gov

Role of this compound in Cellular Transport Mechanisms (e.g., glucose transporters)

The transport of DHA across cell membranes is a critical mechanism for vitamin C accumulation in many cell types. Unlike its reduced form, ascorbic acid, which is transported by sodium-dependent vitamin C transporters (SVCTs), DHA is transported by facilitative glucose transporters (GLUTs). mdpi.comresearchgate.net This transport pathway is particularly important for cells that lack SVCTs or for getting vitamin C across barriers like the blood-brain barrier, where DHA is transported via GLUT1 and then reduced to ascorbic acid, trapping it within the brain. wikipedia.org

Several GLUT isoforms have been identified as DHA transporters, including GLUT1, GLUT2, GLUT3, GLUT4, and GLUT8. nih.govnih.gov The transport is a facilitated mechanism, inhibited by compounds like cytochalasin B and deoxyglucose. mdpi.com Once inside the cell, DHA is quickly reduced to ascorbic acid, a molecule that is not a substrate for GLUTs and is thus trapped intracellularly, allowing cells to accumulate high concentrations of vitamin C against a concentration gradient. mdpi.comnih.gov Kinetic studies using Xenopus oocyte expression systems have characterized the transport affinities (Kₘ) and maximal transport rates (Vₘₐₓ) for some of these transporters, revealing them to be relatively low-affinity but effective transport systems for DHA. nih.gov

Table 3: Kinetic Parameters of Dehydroascorbic Acid Transport by Facilitative Glucose Transporters (GLUTs) This table is interactive. You can sort and filter the data.

| Transporter | Apparent Km (mM) | Vmax (pmol/min/oocyte) | Tissue/System Studied | References |

|---|---|---|---|---|

| GLUT2 | 2.33 | 25.9 | Xenopus oocyte expression | nih.gov |

| GLUT8 | 3.23 | 10.1 | Xenopus oocyte expression | nih.gov |

Data sourced from Corpe et al. (2013). nih.gov

Investigation of Metabolic Pathway Modulation by this compound (e.g., carbohydrate metabolism related)

DHA acts as a significant modulator of cellular energy metabolism, particularly pathways related to carbohydrate processing. Studies in primary rat brain neurons have shown that intracellular DHA causes a transient decrease in reduced glutathione, which is met by a rapid metabolic shift. nih.govresearchgate.net This shift involves a decrease in glucose oxidation through glycolysis and a corresponding increase in glucose oxidation through the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govresearchgate.net

The stimulation of the PPP is a critical adaptive response, as this pathway is the primary source of NADPH, the reducing equivalent required by glutathione reductase to regenerate GSH from its oxidized form (GSSG). nih.gov DHA has been shown to directly stimulate the activity of glucose-6-phosphate dehydrogenase, the rate-limiting enzyme of the PPP. nih.gov By diverting glucose flux into the PPP for antioxidant defense, DHA ensures the cell can cope with the oxidative load generated during its own reduction back to ascorbic acid. In addition to modulating glucose pathways, DHA has also been found to stimulate the rate of lactate (B86563) uptake in neurons in a time- and dose-dependent manner, suggesting it influences the utilization of alternative energy substrates. nih.govresearchgate.net

Table 4: Effect of Dehydroascorbic Acid on Neuronal Energy Metabolism This table is interactive. You can sort and filter the data.

| Metabolic Parameter | Effect of 1 mM DHA | System Studied | References |

|---|---|---|---|

| Pentose Phosphate Pathway (PPP) Activity | Increased | Primary rat cortical neurons | nih.gov, researchgate.net |

| Glycolysis Rate | Decreased | Primary rat cortical neurons | nih.gov, researchgate.net |

| Glucose-6-Phosphate Dehydrogenase (G6PD) Activity | Stimulated | Primary rat cortical neurons | nih.gov |

| Lactate Uptake | Stimulated | Primary rat cortical neurons | nih.gov, researchgate.net |

Data sourced from Castro et al. (2014). nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Biochemical Effects of this compound Analogs

The biochemical effects of DHA and its analogs are highly dependent on their specific chemical structures, which dictate their recognition by transporters and their chemical reactivity.

A key SAR principle for transport is the ability of DHA to form a bicyclic hemiketal structure, which is sterically similar to glucose and thus recognized by GLUT family transporters. researchgate.net Analogs that are modified in a way that prevents this cyclization lose their ability to be transported by GLUTs. For example, the oxidized form of the analog 6-bromo-6-deoxy-L-ascorbic acid cannot form the necessary bicyclic structure and is not a substrate for GLUTs, even though its reduced form is transported by SVCTs. researchgate.netresearchgate.netnih.gov This highlights the stringent structural requirement of the GLUT binding pocket for DHA transport.

The stereochemistry of the side chain is also critical. While the reduced L-ascorbic acid is the biologically active form of vitamin C, its oral administration as L-dehydroascorbic acid results in significantly lower vitamin C activity in tissues compared to administering L-ascorbic acid directly, suggesting that the transport and reduction process is not perfectly efficient. nih.gov Furthermore, transporters show a distinct preference for the L-stereoisomer of ascorbate (B8700270) over the D-isoascorbate (erythorbic acid), indicating that the spatial arrangement of the hydroxyl groups is crucial for molecular recognition by transport proteins. nih.gov

The reactivity of DHA is centered on its electrophilic carbonyl groups, which are absent in the reduced ascorbic acid. This structural feature allows DHA to react with nucleophilic residues on proteins, such as the thiol groups of cysteine and the amino groups of lysine, leading to irreversible enzyme inhibition and protein crosslinking. nih.govresearchgate.net In contrast, the antioxidant activity of the reduced form, ascorbic acid, is attributed to the electron-donating enediol moiety, which is responsible for scavenging free radicals and chelating metal ions. researchgate.net Therefore, the oxidation state of the lactone ring fundamentally dictates the compound's primary biochemical role, shifting it from a reducing agent (ascorbic acid) to an electrophilic agent and a substrate for specific transport and recycling pathways (DHA).

Analytical Methodologies for the Detection and Quantification of 5 1,2 Dihydroxyethyl Oxolane 2,3,4 Trione

Chromatographic Techniques (HPLC, GC) for Separation and Purity Assessment of 5-(1,2-Dihydroxyethyl)oxolane-2,3,4-trione

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are mainstays for the separation and purity assessment of DHA. These techniques offer high selectivity, enabling the separation of DHA from its reduced form, ascorbic acid, and other potentially interfering compounds. utm.mx

High-Performance Liquid Chromatography (HPLC):

HPLC is a widely preferred method for DHA analysis due to its versatility and sensitivity. utm.mx A significant challenge in the HPLC analysis of DHA and ascorbic acid is their high polarity, which can lead to poor retention on traditional reversed-phase columns. helixchrom.comsielc.com To overcome this, various strategies have been employed:

Mixed-Mode Chromatography: This approach utilizes columns with both reversed-phase and ion-exchange properties. For instance, a core-shell mixed-mode anion-exchange column can effectively retain and separate both ascorbic acid and DHA. helixchrom.com

Ion-Pairing Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase to enhance the retention of polar analytes on a reversed-phase column. One method describes the use of pre-column derivatization of DHA with 1,2-phenylenediamine followed by separation using reversed-phase ion-pair HPLC. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another effective technique for separating highly polar compounds like DHA and ascorbic acid. uni-lj.si

A validated HPLC-UV method for the simultaneous determination of L-ascorbic acid and DHA in human plasma demonstrated high sensitivity and reproducibility. rsc.org The method utilized a Primesep® SB column and a mobile phase of 0.1% formic acid in water and 0.08% formic acid in acetonitrile. rsc.org

Interactive Data Table: HPLC Methods for DHA Analysis

| Technique | Column Type | Detection | Key Findings | Reference |

| Mixed-Mode Chromatography | Core-shell mixed-mode anion-exchange | LC/MS, ELSD, CAD | Good retention and separation of polar ascorbic acid and DHA. | helixchrom.com |

| Reversed-Phase Ion-Pair HPLC | C18 | UV | Pre-column derivatization with 1,2-phenylenediamine required for DHA. | researchgate.net |

| HPLC-UV | Primesep® SB | UV (190 nm and 230 nm) | Simultaneous, direct, and accurate determination in human plasma. | rsc.org |

| HILIC-MS/MS | HILIC | MS/MS | Simultaneous analysis without reduction or derivatization. | uni-lj.sirawdatalibrary.net |

Gas Chromatography (GC):

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of DHA. nih.govnih.gov This method typically requires derivatization of the non-volatile DHA to make it suitable for GC analysis. A common approach involves the formation of tert-butyldimethylsilyl derivatives. nih.gov An isotope dilution assay using [13C6]ascorbic acid and its labeled dehydroascorbate forms has been developed for accurate quantification by GC-MS. nih.govacs.org

Spectroscopic (UV-Vis, Fluorescence) and Electrochemical Methods for Quantification of this compound

Spectroscopic and electrochemical methods offer alternative and often complementary approaches to chromatographic techniques for the quantification of DHA.

Spectroscopic Methods:

UV-Vis Spectrophotometry: Simple and rapid spectrophotometric methods have been developed for quantifying DHA. One method involves the measurement of ascorbic acid before and after the reduction of DHA, with the difference corresponding to the DHA concentration. nih.gov This method was validated in a malate (B86768) buffer and showed good linearity and accuracy. nih.gov Another spectrophotometric method allows for the direct measurement of DHA in biological samples by monitoring the kinetics of absorbance changes in phosphate-methanol-containing buffers, with a low detection limit. nih.gov

Fluorescence Spectroscopy: Fluorescence-based methods typically require derivatization of DHA to produce a fluorescent compound. While this adds a step to the analytical process, it can offer high sensitivity. utm.mx

Electrochemical Methods:

Electrochemical detection has emerged as a highly sensitive and selective technique for DHA analysis. researchgate.net These methods are often coupled with HPLC (HPLC-ECD). nih.govnih.govmdpi.com A method using HPLC with coulometric electrochemical detection was developed for the sensitive determination of DHA. nih.gov This technique involves measuring ascorbic acid, then reducing DHA in the sample to ascorbic acid and re-measuring the total ascorbic acid. The DHA concentration is determined by the difference. nih.gov This assay is highly sensitive, capable of detecting picomole levels of DHA. nih.gov

Hyphenated Techniques (LC-MS/MS, GC-MS) for Trace Analysis and Metabolite Profiling

Hyphenated techniques, which combine the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry, are indispensable for trace analysis and metabolite profiling of DHA.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

LC-MS/MS offers superior sensitivity and specificity for the simultaneous analysis of DHA and ascorbic acid, often eliminating the need for derivatization. scilit.comresearchgate.netnih.gov A HILIC-MS/MS method was developed for the simultaneous analysis of ascorbic acid and DHA in fruit juice, achieving very low limits of quantification (LOQs) of 4.5 μg/L for ascorbic acid and 18 μg/L for DHA. uni-lj.sirawdatalibrary.net Another novel UPLC-MS/MS method allows for the direct and independent quantification of both compounds in human plasma with a lower limit of quantification of 16 nM. nih.gov These methods are crucial for understanding the in vivo roles of the ascorbic acid/DHA redox couple. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the accurate measurement of DHA and its degradation products. nih.govnih.gov It has been instrumental in studying the degradation of ascorbic acid in solution. nih.gov An isotope dilution assay using stable isotope-labeled standards provides high accuracy for determining the content of both ascorbate (B8700270) and dehydroascorbate in various solutions, including human blood plasma. nih.govacs.org

Interactive Data Table: Hyphenated Techniques for DHA Analysis

| Technique | Matrix | Key Features | Limit of Quantification (DHA) | Reference |

| HILIC-MS/MS | Fruit Juice | Simultaneous analysis, no derivatization | 18 μg/L | uni-lj.sirawdatalibrary.net |

| UHPLC-QqQ-MS/MS | Plant Foods | Rapid, high sensitivity, no internal standards needed | 50 ng/mL | nih.gov |

| UPLC/MS/MS | Human Plasma | Direct, independent quantification of AA/DHA | 16 nM | nih.gov |

| GC-MS | Aqueous Solutions, Plasma | Isotope dilution assay for high accuracy | Not specified | nih.govacs.org |

Development of Advanced Probes or Sensors for this compound

The development of advanced probes and sensors for DHA is an active area of research, aiming for real-time, in vivo measurements to better understand its physiological and pathological roles.

Electrochemical Sensors: There is a growing interest in developing simple, cost-effective, and highly sensitive electrochemical sensors for ascorbic acid, which can be adapted for DHA measurement. rsc.orgyoutube.com These sensors often utilize modified electrodes to enhance electro-catalytic activity and selectivity. rsc.org A voltammetric method using a boron-doped diamond electrode modified with a mercury film has been developed for the determination of total vitamin C content, from which DHA can be calculated. mdpi.com

Hyperpolarized 13C Probes: A significant advancement in in vivo sensing is the use of hyperpolarized [1-13C] dehydroascorbate as an endogenous redox sensor for metabolic imaging with magnetic resonance spectroscopy (MRS). pnas.org This technique allows for the real-time monitoring of the conversion of DHA to vitamin C in vivo. pnas.org

Positron Emission Tomography (PET) Tracers: Researchers have developed [11C]ascorbic acid and [11C]dehydroascorbic acid as an endogenous redox pair for sensing reactive oxygen species (ROS) using PET. nih.govrsc.org This provides a basis for the in vivo detection of ROS, which are closely linked to the DHA/ascorbic acid redox state. nih.gov

Fluorine-Labeled Derivatives: A fluorine-labeled derivative of ascorbic acid (F-ASA) has been used with high-resolution 19F-NMR spectroscopy for metabolomic mapping in the lens. This approach helps to investigate the accumulation of potentially toxic degradation products of vitamin C. nih.gov

These advanced probes and sensors hold great promise for elucidating the complex roles of the this compound/ascorbic acid redox couple in health and disease.

Chemical Applications and Future Research Perspectives for 5 1,2 Dihydroxyethyl Oxolane 2,3,4 Trione

Utility as a Building Block in Complex Organic Synthesis

The highly functionalized and chiral nature of 5-(1,2-dihydroxyethyl)oxolane-2,3,4-trione (Dehydroascorbic acid) makes it a valuable starting material for the synthesis of complex organic molecules, particularly heterocyclic compounds. Its multiple carbonyl groups and hydroxyl functionalities provide reactive sites for a variety of chemical transformations.

Researchers have successfully utilized DHAA as a precursor for the synthesis of diverse heterocyclic systems. For instance, it serves as a starting material for the creation of pyrano[3,4-b]indole derivatives through reactions with 2-hydroxymethylindole . Another notable application is in the stereoselective C-C bond formation reaction with phloroglucinol to produce (−)-ascorbyl phloroglucinol .

Furthermore, DHAA has been employed in the synthesis of various nitrogen-containing heterocycles. Condensation reactions with arylhydrazines yield 2-(arylhydrazones), which can be further transformed into triazole derivatives researchgate.net. These reactions highlight the ability of the oxolane-trione core to act as a scaffold for constructing intricate molecular architectures. The reactivity of the carbonyl groups allows for the formation of hydrazones, which can then undergo cyclization to form stable heterocyclic rings.

The synthesis of these complex molecules from a readily available and bio-based starting material like DHAA is of significant interest in medicinal and synthetic chemistry. The inherent chirality of the dihydroxyethyl side chain can also be exploited to introduce stereocenters into the target molecules, a crucial aspect in the synthesis of bioactive compounds.

Table 1: Examples of Heterocyclic Compounds Synthesized from this compound (DHAA)

| Precursor | Reagent(s) | Synthesized Heterocycle | Reference |

| Dehydroascorbic acid | 2-hydroxymethylindole | Pyrano[3,4-b]indole derivatives | |

| Dehydroascorbic acid | Phloroglucinol | (−)-ascorbyl phloroglucinol | |

| Dehydroascorbic acid | Arylhydrazines, Hydroxylamine, Acetic anhydride | 2-aryl-4-(2,3-di-O-acetyl-d-erythro-glycerol-1-yl)-1,2,3-triazole-5-carboxylic acid 5,11-lactone | researchgate.net |

| Dehydro-D-arabino-ascorbic acid | Arylhydrazines, Hydroxylamine | 2-aryl-4-(d-erythro-glycerol-1-yl)-1,2,3-triazole-5-carboxylic acid 5-hydrazides | researchgate.net |

Potential in Materials Science and Polymer Chemistry

The reactivity of this compound extends to the field of materials science and polymer chemistry, where it shows promise as a crosslinking agent and a precursor for advanced materials.

One of the significant applications is its use in crosslinking biopolymers. Gelatin, a widely used biopolymer in tissue engineering, can be crosslinked with DHAA to form porous scaffolds. These scaffolds have demonstrated the ability to support the regeneration of normal tissue nih.govresearchgate.net. The crosslinking mechanism likely involves the reaction of the carbonyl groups of DHAA with the amino groups of the lysine (B10760008) and hydroxylysine residues in the gelatin protein chains, forming Schiff bases and subsequent more stable crosslinks. This process enhances the mechanical properties and stability of the gelatin hydrogels, making them suitable for biomedical applications nih.gov. The resulting materials exhibit high porosity and interconnected pores, which are crucial for cell growth and nutrient transport nih.govresearchgate.net.

In a different application, carbonized dehydroascorbic acid (CDA) has been utilized for the targeted repair of defects in graphene sheets and for bridging connections between smaller graphene sheets nih.govnih.govresearchgate.net. In this innovative approach, DHAA is absorbed at defect sites on graphene oxide layers through the formation of hydrogen bonds with ketone, carboxyl, and hydroxyl groups. Subsequent thermal treatment at high temperatures leads to the carbonization of DHAA, which effectively repairs the structural imperfections in the graphene lattice and connects smaller sheets into larger, more continuous structures nih.govnih.govresearchgate.net. This method has been shown to improve the thermal conductivity of the resulting graphene films, a critical property for applications in thermal management of electronic devices nih.govresearchgate.net.

Table 2: Applications of this compound in Materials Science

| Application | Material | Key Finding | Reference |

| Crosslinking Agent | Gelatin Hydrogels | Formation of porous scaffolds for tissue regeneration with enhanced mechanical stability. | nih.govresearchgate.netnih.gov |

| Graphene Repair | Carbonized Dehydroascorbic Acid on Graphene Oxide | Targeted repair of defects and bridging of graphene sheets, leading to improved thermal conductivity. | nih.govnih.govresearchgate.net |

Role in Maillard Reactions and Food Chemistry (mechanistic aspects)

This compound is a key intermediate in the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food. This non-enzymatic browning reaction is responsible for the development of desirable colors, flavors, and aromas in a wide variety of cooked foods.

The formation of DHAA occurs from the oxidation of ascorbic acid (Vitamin C), which is naturally present in many food systems. Once formed, the highly reactive tricarbonyl structure of DHAA readily participates in the Maillard reaction. It can react with the amino groups of amino acids, peptides, and proteins to initiate the cascade of reactions that lead to the formation of a plethora of compounds.

Mechanistically, the carbonyl groups of DHAA are susceptible to nucleophilic attack by the amino groups of amino acids. This initial step forms unstable Schiff bases, which then undergo a series of rearrangements, dehydrations, and fragmentations. These reactions generate a complex mixture of intermediate products, including dicarbonyl compounds, which are themselves highly reactive and can further react with other amino acids in what is known as the Strecker degradation.

The degradation of DHAA and its subsequent reactions contribute to the formation of various heterocyclic compounds, such as furans and pyrazines, which are important flavor and aroma compounds. The final stage of the Maillard reaction involves the polymerization of these intermediates to form high molecular weight, brown-colored pigments known as melanoidins. The specific reaction pathways and the resulting products are highly dependent on factors such as pH, temperature, water activity, and the specific amino acids present in the food matrix.

Emerging Research Areas in Oxolane-Trione Chemistry Beyond Biological Systems

While the biological roles of this compound are extensively studied, its unique chemical structure is paving the way for novel applications in non-biological domains. The chemistry of the oxolane-trione core is being explored for the development of advanced materials and functional systems.

A significant emerging area is the use of carbonized dehydroascorbic acid (CDA) for the targeted repair of defects in graphene materials nih.govnih.govresearchgate.net. This application leverages the ability of DHAA to interact with defect sites on graphene oxide and subsequently form a carbonaceous material that integrates into the graphene lattice upon heating. This process not only repairs the structural integrity of the graphene but also improves its physical properties, such as thermal conductivity nih.govresearchgate.net. This research opens up possibilities for using other oxolane-trione derivatives for the surface modification and functionalization of various nanomaterials.

The inherent reactivity of the tricarbonyl system in the oxolane ring suggests potential applications in supramolecular chemistry. The ability to form reversible covalent bonds, such as imines, could be exploited in the design of self-healing materials, dynamic combinatorial libraries, and responsive molecular systems. The chiral dihydroxyethyl side chain also offers opportunities for creating chiral supramolecular assemblies.

Further research into the photophysical properties of novel compounds derived from the oxolane-trione scaffold could lead to applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The exploration of the coordination chemistry of oxolane-trione derivatives with metal ions could also yield new catalysts or functional metal-organic frameworks (MOFs).

Design and Synthesis of Novel Compounds Based on the this compound Scaffold for Chemical Research

The this compound scaffold serves as a versatile platform for the design and synthesis of a wide array of novel compounds with potential applications in various areas of chemical research. Its rich functionality allows for a multitude of chemical modifications, leading to the creation of molecules with tailored properties.

As a chiral building block, DHAA is particularly valuable for the synthesis of enantiomerically pure compounds. The stereocenters present in the dihydroxyethyl side chain can be preserved or modified to introduce specific stereochemistry into the final products. This is of paramount importance in the synthesis of pharmaceuticals and other bioactive molecules where stereoisomers can exhibit vastly different biological activities.

The synthesis of heterocyclic compounds from DHAA is a prominent area of research. By reacting the carbonyl groups with various binucleophiles, a diverse range of heterocyclic rings can be constructed. For example, reactions with hydrazines can lead to the formation of pyrazole and triazole derivatives researchgate.net. The condensation with other reagents can yield a variety of other heterocyclic systems, each with its own unique chemical and physical properties.

The design of novel ligands for catalysis is another promising avenue. The oxygen atoms of the carbonyl and hydroxyl groups can act as coordination sites for metal ions, and by modifying the scaffold with other ligating groups, it is possible to create new chiral ligands for asymmetric catalysis.

Furthermore, the derivatization of the hydroxyl groups in the dihydroxyethyl side chain can lead to the synthesis of new esters, ethers, and other functionalized molecules. These derivatives can be explored for their potential as novel surfactants, plasticizers, or as monomers for the synthesis of new polymers. The ability to systematically modify the structure of the this compound scaffold provides a powerful tool for the exploration of new chemical space and the discovery of compounds with novel functions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(1,2-Dihydroxyethyl)oxolane-2,3,4-trione, and what parameters critically influence yield and purity?

- Methodology : The compound is commonly synthesized via oxidation of ascorbic acid derivatives. Key parameters include reaction temperature (optimized at 25–40°C), pH control (neutral to mildly acidic conditions), and the use of oxidizing agents like iodine or hydrogen peroxide. Post-synthesis purification via recrystallization or column chromatography is essential to achieve >95% purity .

- Data Validation : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity via melting point analysis (literature range: 309–311°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H-NMR : Distinct signals include a broad singlet at δ 15.44 ppm (hydroxyl group) and aromatic protons in δ 6.88–8.33 ppm.

- IR : Peaks at 3436 cm⁻¹ (O-H stretch), 1698 cm⁻¹ (C=O), and 3253 cm⁻¹ (N-H in intermediates).

- Mass Spectrometry (ESI+) : Molecular ion [M+H]⁺ at m/z 619 confirms molecular weight .

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>150°C).

- pH Sensitivity : Test solubility and degradation in buffers (pH 3–10) via HPLC monitoring.

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s oxidative degradation pathways, and how can intermediates be isolated?

- Methodology : Employ HPLC-MS to track degradation products. For example, under oxidative stress (H₂O₂/Fe²⁺), the compound forms diketogulonic acid (m/z 175) and cyclic peroxides. Use radical scavengers (e.g., BHT) to inhibit side reactions .

- Data Interpretation : Compare fragmentation patterns with computational predictions (e.g., DFT calculations for transition states) .

Q. How can contradictions in reported spectral data (e.g., NMR shifts) be resolved?

- Methodology :

- Solvent Effects : Replicate experiments in deuterated solvents (DMSO-d6 vs. CDCl₃) to assess solvent-dependent shifts.

- Dynamic Exchange : Use variable-temperature NMR to identify broadening effects from tautomerism or hydrogen bonding .

- Cross-Validation : Compare results with high-resolution crystallographic data (if available) .

Q. What experimental designs are optimal for studying the compound’s role in redox-dependent biological systems?

- Methodology :

- In Vitro Models : Use cell cultures (e.g., HEK-293) with ROS-sensitive probes (e.g., DCFH-DA) to quantify antioxidant activity.

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace metabolic incorporation via LC-MS/MS.

- Kinetic Studies : Employ stopped-flow spectrophotometry to measure reaction rates with glutathione or NADPH .

Retrosynthesis Analysis